4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine 4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640885-12-5
VCID: VC11831788
InChI: InChI=1S/C14H15N7/c1-4-18-21-6-5-16-14(12(1)21)20-9-7-19(8-10-20)13-2-3-15-11-17-13/h1-6,11H,7-10H2
SMILES: C1CN(CCN1C2=NC=NC=C2)C3=NC=CN4C3=CC=N4
Molecular Formula: C14H15N7
Molecular Weight: 281.32 g/mol

4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2640885-12-5

Cat. No.: VC11831788

Molecular Formula: C14H15N7

Molecular Weight: 281.32 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine - 2640885-12-5

Specification

CAS No. 2640885-12-5
Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
IUPAC Name 4-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C14H15N7/c1-4-18-21-6-5-16-14(12(1)21)20-9-7-19(8-10-20)13-2-3-15-11-17-13/h1-6,11H,7-10H2
Standard InChI Key UGGXAIDALHIUSO-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC=NC=C2)C3=NC=CN4C3=CC=N4
Canonical SMILES C1CN(CCN1C2=NC=NC=C2)C3=NC=CN4C3=CC=N4

Introduction

Chemical Structure and Molecular Properties

Structural Features

4-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine features a pyrimidine core linked to a piperazine ring, which is further substituted with a pyrazolo[1,5-a]pyrazine moiety. This arrangement creates a planar heterocyclic system with multiple hydrogen-bond acceptors and donors, facilitating interactions with biological targets such as kinase ATP-binding pockets . The pyrimidine ring (C4N2) provides rigidity, while the piperazine linker introduces conformational flexibility, enabling adaptation to diverse binding sites .

Table 1: Molecular Properties of 4-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

PropertyValueSource
Molecular FormulaC14H14N8
Molecular Weight318.33 g/mol
CAS Number2640828-84-6 (analog)
Topological Polar Surface98.2 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8

Physicochemical Characteristics

The compound’s moderate lipophilicity (cLogP ≈ 1.2) and polar surface area (98.2 Ų) suggest balanced permeability and solubility, critical for oral bioavailability. Its melting point and stability data remain unreported, but analogs with similar structures exhibit decomposition temperatures above 200°C, indicating thermal stability suitable for pharmaceutical formulation .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves multi-step reactions, as demonstrated in studies on structurally related compounds . A representative pathway includes:

  • Core Formation: Condensation of 5-aminopyrazole with diethyl malonate under basic conditions yields dihydroxypyrazolo[1,5-a]pyrimidine .

  • Chlorination: Treatment with phosphorus oxychloride replaces hydroxyl groups with chlorines .

  • Piperazine Substitution: Nucleophilic aromatic substitution introduces the piperazine moiety at position 4.

  • Functionalization: Suzuki coupling or reductive amination adds substituents to enhance target affinity .

Table 2: Key Reaction Yields in Analog Synthesis

StepReagentYield (%)Source
ChlorinationPOCl361
Piperazine SubstitutionMorpholine/K2CO394
Reductive AminationNaBH3CN82

Key Reaction Steps

Selectivity MetricValue
S(50) Score0.14
Kinases Inhibited >95%Pim-1, TRKC
Kinases Inhibited >80%Flt-3, LCK, MUSK

Antimicrobial and Anticancer Applications

Pyrazolo[1,5-a]pyrazine derivatives disrupt bacterial DNA gyrase and topoisomerase IV, showing MIC values of 2–8 μg/mL against Staphylococcus aureus. In oncology, these compounds inhibit EGFR-T790M mutants with IC50 < 50 nM, overcoming resistance in non-small cell lung cancer models.

Challenges in Development

  • Synthetic Complexity: Multi-step routes with moderate yields (61–94%) increase production costs .

  • Permeability Limitations: High polar surface areas (>150 Ų) in diamino-substituted analogs reduce cellular uptake .

  • Off-Target Effects: Despite high selectivity, inhibition of TRKC and Flt-3 kinases necessitates further optimization .

Future Research Directions

  • Prodrug Strategies: Esterification of polar groups may enhance oral bioavailability .

  • Polypharmacology: Dual PI3Kδ/Pim-1 inhibitors could address comorbidities in chronic inflammatory diseases .

  • Crystallographic Studies: X-ray co-crystallization with kinase targets will clarify binding modes and guide rational design .

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